6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential pharmacological properties and serves as a key intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This reaction is carried out under mild conditions, often in acetic acid, and yields the desired product in good-to-high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different pharmacological properties .
Scientific Research Applications
6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Imidazole derivatives: These compounds also possess a heterocyclic structure and are known for their wide range of biological activities.
Properties
Molecular Formula |
C19H12Cl2N4O2 |
---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H12Cl2N4O2/c20-10-6-11(17(26)13(21)7-10)14-12(8-22)18(23)27-19-15(14)16(24-25-19)9-4-2-1-3-5-9/h1-7,14,26H,23H2,(H,24,25) |
InChI Key |
UBGOZBZWEHYLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.